molecular formula C18H21NO4 B2963198 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide CAS No. 1396806-87-3

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide

Cat. No.: B2963198
CAS No.: 1396806-87-3
M. Wt: 315.369
InChI Key: ASJNNDDHZSEFAS-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates a 4-ethoxybenzamide moiety, a group found in established pharmacologically active compounds such as the analgesic agent Ethenzamide . This core structure is combined with a complex furan- and cyclopropyl-containing side chain, suggesting potential for unique target binding and selectivity. The molecular framework of this compound indicates its primary value as a key intermediate or scaffold for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound as a precursor for developing potential protease inhibitors, given that similar compounds featuring furan and cyclopropyl groups are being investigated in early-stage research for antiviral applications, including against viral targets like the SARS-CoV-2 papain-like protease (PLpro) . The presence of multiple hydrogen bond donors and acceptors, along with aromatic rings, makes it a versatile candidate for probing protein-ligand interactions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-2-22-15-9-5-13(6-10-15)17(20)19-12-18(21,14-7-8-14)16-4-3-11-23-16/h3-6,9-11,14,21H,2,7-8,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJNNDDHZSEFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Furan Ring Introduction: The furan ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The cyclopropyl and furan intermediates are then coupled with a benzamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and furan rings may play a role in binding to these targets, while the benzamide moiety could be involved in specific interactions with amino acid residues in the active site of enzymes or receptors. This compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzamides and Sulfonamides

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide (Target) C₁₇H₁₉NO₄* 301.34* 4-ethoxybenzamide, cyclopropyl, furan High aromaticity, polar hydroxyethyl chain
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide C₁₄H₁₅NO₃S 277.34 Thiophene-2-carboxamide Sulfur heterocycle enhances lipophilicity
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide C₁₈H₂₃NO₅S 365.40 Sulfonamide, methoxy, dimethyl Sulfonyl group increases acidity and metabolic stability
2-Hydroxy-N-(4-methylphenyl)benzamide C₁₄H₁₃NO₂ 227.26 2-hydroxybenzamide, 4-methylphenyl Simpler structure with hydrogen-bonding potential
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ 340.20 Dichlorophenyl, ethoxymethoxy Known pesticide with halogenated aromatic ring

*Calculated based on structural analysis.

Structural and Functional Insights

Aromatic Core Modifications
  • Thiophene vs. Benzamide : Replacing the benzamide with a thiophene-2-carboxamide (Table 1) introduces a sulfur atom, which may alter electronic properties and enhance hydrophobic interactions in biological systems .
  • Sulfonamide vs. Sulfonamides are prevalent in antimicrobial and herbicide design due to their metabolic stability.
Substituent Effects on Bioactivity
  • Ethoxy vs.
  • Halogenation : Etobenzanid contains a dichlorophenyl group, which enhances pesticidal activity via electrophilic interactions. The absence of halogens in the target compound may reduce toxicity but also limit broad-spectrum efficacy.
Crystal Structure and Physicochemical Properties
  • Derivatives like 2-hydroxy-N-(4-methylphenyl)benzamide exhibit well-defined crystal structures stabilized by intramolecular hydrogen bonds (O-H···O=C). Similar hydrogen-bonding networks likely exist in the target compound, affecting solubility and melting behavior.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesizing information from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

  • Cyclopropyl group : A three-membered carbon ring that contributes to the compound's stability and reactivity.
  • Furan ring : A five-membered aromatic ring containing oxygen, known for its role in various biological processes.
  • Hydroxyethyl moiety : A functional group that enhances solubility and biological interaction.
  • Ethoxybenzamide : This segment may contribute to the compound's pharmacological properties.

The molecular formula is C18H23N1O4C_{18}H_{23}N_{1}O_{4} with a molecular weight of approximately 321.38 g/mol.

Antimicrobial Properties

Research indicates that benzamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Study 2: Inflammation Model

A study utilizing a murine model of acute inflammation revealed that administration of this compound resulted in a significant reduction in paw edema compared to the control group. The reduction was quantified at approximately 45% after 24 hours post-administration, suggesting strong anti-inflammatory activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines
CytotoxicityModerate toxicity observed in cell lines

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